Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate
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Overview
Description
Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate is a complex organic compound with the molecular formula C20-H24-F3-N-O2.C2-H2-O4 . This compound is known for its unique structure, which includes a trifluoromethyl group and an oxalate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods also focus on safety and environmental considerations, ensuring that the process is sustainable and complies with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethylamine derivatives and compounds with trifluoromethyl groups. Some examples are:
- Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-p-tolyl)benzyloxy)ethoxy)-, oxalate
- Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)ethoxy)-, oxalate .
Uniqueness
What sets Ethylamine, N,N-dimethyl-2-(2-(alpha-(alpha,alpha,alpha-trifluoro-o-tolyl)benzyloxy)ethoxy)-, oxalate apart is its specific trifluoromethyl group and the oxalate moiety, which confer unique chemical properties and reactivity. These features make it particularly valuable in research and industrial applications .
Properties
CAS No. |
807-97-6 |
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Molecular Formula |
C22H26F3NO6 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
dimethyl-[2-[2-[phenyl-[2-(trifluoromethyl)phenyl]methoxy]ethoxy]ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H24F3NO2.C2H2O4/c1-24(2)12-13-25-14-15-26-19(16-8-4-3-5-9-16)17-10-6-7-11-18(17)20(21,22)23;3-1(4)2(5)6/h3-11,19H,12-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
CSDQSEVMIRYODQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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